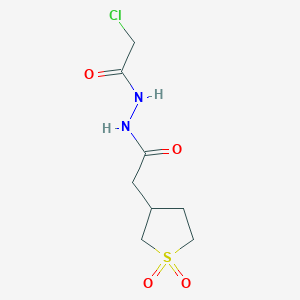

N'-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide

Description

N'-(2-Chloroacetyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetohydrazide (CAS 869716-08-5) is a synthetic acetohydrazide derivative characterized by a chloroacetyl group (-CO-CH₂-Cl) and a 1,1-dioxothiolan-3-yl moiety. The latter is a five-membered sulfur-containing ring with two sulfonyl (-SO₂-) groups, conferring unique electronic and steric properties. Its purity (≥98%) and structural complexity make it a candidate for pharmacological studies, though direct human application is excluded .

Properties

IUPAC Name |

N'-(2-chloroacetyl)-2-(1,1-dioxothiolan-3-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O4S/c9-4-8(13)11-10-7(12)3-6-1-2-16(14,15)5-6/h6H,1-5H2,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCDVZHSWZKVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the dioxothiolan ring: This can be achieved through the cyclization of a suitable precursor containing sulfur and oxygen atoms.

Introduction of the chloroacetyl group: This step may involve the reaction of the dioxothiolan intermediate with chloroacetyl chloride under basic conditions.

Formation of the acetohydrazide moiety: This can be accomplished by reacting the intermediate with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroacetyl group under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted acetohydrazides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide exhibits antimicrobial properties. This compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance globally .

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific pathways related to cell death. This mechanism is particularly relevant for cancers that are resistant to conventional therapies . Further investigations are needed to elucidate the precise mechanisms and efficacy in vivo.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential applications in metabolic disorders and conditions where enzyme regulation is critical .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The compound was particularly effective against breast and lung cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of “N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The dioxothiolan ring and chloroacetyl group may play key roles in its activity by facilitating binding to target molecules or undergoing metabolic transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

N'-(2-Chloroacetyl)-2-cyanoacetohydrazide ()

- Structure: Replaces the thiolan ring with a cyano (-CN) group.

- Synthesis: Prepared by reacting cyanoacetylhydrazide with chloroacetyl chloride in 1,4-dioxane.

- Key Data :

N-Arylidene Acetohydrazides ()

- Structure: Feature arylidene (-CH=N-Ar) substituents instead of the thiolan ring. Example: N-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide () showed 45% anti-inflammatory edema reduction.

- Synthesis : Condensation of hydrazides with aromatic aldehydes.

- Comparison : Arylidene groups enable π-π stacking with biological targets, enhancing anti-inflammatory and kinase inhibitory activities . The thiolan ring in the target compound may instead stabilize interactions via sulfonyl hydrogen bonding.

Azetidinone and Quinoline Derivatives ()

- Structure: Incorporate β-lactam (azetidinone) or quinoline cores. Example: N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-(phenoxymethyl)-2-thioxo-oxadiazol-3-yl)acetamide () demonstrated antibacterial activity.

- Synthesis : Cyclocondensation with chloroacetyl chloride or Mannich reactions.

Anti-Inflammatory and Kinase Inhibition

- Arylidene Derivatives (): Compounds like 9d reduced edema by 45%, outperforming diclofenac.

- Thiolan-Based Compound: No direct activity data, but sulfonyl groups may modulate enzyme binding (e.g., cyclooxygenase) differently than arylidenes .

Antimicrobial Activity

- Azetidinone Derivatives (): MIC values ranged from 8–64 µg/mL against S. aureus and E. coli.

- Benzothiazole Derivatives (): Showed IC₅₀ values of 12–45 µM against glioma (C6) and lung (A549) cancer cells.

- Thiolan-Based Compound: Potential antimicrobial activity is hypothesized due to sulfonyl groups, which can disrupt bacterial membranes .

Antidepressant Activity ()

- Triazole-Schiff Base Derivatives : Compound 4l (bromo-substituted) reduced immobility time by 60% in tail suspension tests.

- Thiolan-Based Compound: No data, but the chloroacetyl group may influence CNS penetration compared to triazole moieties .

Physicochemical and Spectral Comparisons

| Property | Target Compound | N'-(2-Chloroacetyl)-2-cyanoacetohydrazide | N-Arylidene Derivatives |

|---|---|---|---|

| Key Functional Groups | Thiolan (SO₂), chloroacetyl | Cyano (-CN), chloroacetyl | Arylidene (-CH=N-Ar) |

| IR Stretches (cm⁻¹) | SO₂ (~1350, 1150), CO (~1680) | CN (2256), CO (1688–1678) | CO (~1670), C=N (~1600) |

| ¹H-NMR Signals | Thiolan CH₂ (δ ~3.5–4.5) | CH₂ (δ 3.51, 4.05), NH (δ 8.22–8.26) | Arylidene CH=N (δ ~8.0–8.5) |

| Solubility | Moderate (sulfonyl polarity) | Low (cyano hydrophobicity) | Variable (depends on aryl substituent) |

Biological Activity

N'-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide, also known as 2-chloro-N'-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on antimicrobial activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C8H13ClN2O4S

Molecular Weight : 236.72 g/mol

IUPAC Name : this compound

CAS Number : 869716-08-5

The compound features a chloroacetyl group and a dioxothiolan moiety, which are significant for its biological activity. The presence of these functional groups is believed to influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against different bacterial strains.

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate to high |

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus, MRSA | High |

| N-(4-fluorophenyl)-2-chloroacetamide | Escherichia coli | Moderate |

In a study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides, it was found that the biological activity varied significantly based on the substituents on the phenyl ring. Compounds with halogenated substituents demonstrated enhanced lipophilicity and permeability across cell membranes, contributing to their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The quantitative structure–activity relationship (QSAR) analysis suggests that:

- Lipophilicity : Higher lipophilicity correlates with increased antimicrobial activity.

- Functional Groups : The presence of electron-withdrawing groups (like chlorine) enhances the compound's ability to interact with microbial targets.

The SAR findings indicate that modifications in the chemical structure can lead to significant changes in biological activity, suggesting pathways for further development of more potent derivatives .

Case Studies

A notable case study involved testing the antimicrobial properties of various chloroacetamides against clinical isolates. The results indicated that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria. Specifically, it was observed that:

- Gram-positive bacteria , such as Staphylococcus aureus, showed higher susceptibility compared to Gram-negative bacteria like Escherichia coli.

This finding underscores the potential of this compound as a lead for developing new antimicrobial agents in response to rising antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for N'-(2-Chloroacetyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetohydrazide?

Methodological Answer: The synthesis typically involves two key steps:

Hydrazide Intermediate Formation : Reacting an ester precursor (e.g., isopropyl 2-((3-substituted-thiolan-3-yl)thio)acetate) with hydrazine hydrate under reflux in propan-2-ol for 3–4 hours to yield the acetohydrazide intermediate .

Chloroacetylation : Introducing the 2-chloroacetyl group via nucleophilic substitution. For example, reacting the hydrazide intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in acetic acid or ethanol .

Key Characterization : Confirm the product using elemental analysis (CHNS), ¹H/¹³C NMR (e.g., δ ~9.08 ppm for NH protons), and LC-MS .

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

Q. What solvents and conditions optimize crystallization for X-ray studies?

Methodological Answer:

- Solvent Selection : Methanol, ethanol, or methanol-water mixtures are preferred due to moderate polarity .

- Crystallization Protocol : Slow evaporation at 4°C yields diffraction-quality crystals. For challenging cases, use vapor diffusion with diethyl ether .

- Software : Refine data with SHELXL-2018; validate using ORTEP-3 for thermal ellipsoid visualization .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., α-glucosidase or Topoisomerase II). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values for anti-inflammatory or anticancer activity .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or impurities. Re-run experiments in DMSO-d₆ at elevated temperatures (80°C) to simplify splitting .

- Cross-Validation : Compare experimental IR and LC-MS data with computational predictions (e.g., Gaussian 16 for IR frequencies) .

Q. What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Optimization Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| 1 | Hydrazine Equiv. | 1.2 equiv., 4h reflux | 72% → 89% |

| 2 | Chloroacetyl Chloride | Slow addition (0°C) | 65% → 82% |

| 3 | Workup | Ethanol recrystallization | Purity >98% |

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 4h) for hydrazide formation, enhancing yield by 15–20% .

Biological Evaluation

Q. What in vitro assays are suitable for evaluating anticancer potential?

Methodological Answer:

- Cell Viability Assays : Use MTT or SRB assays on HepG2 (liver) and PC-3 (prostate) cell lines. Compare IC₅₀ values with positive controls (e.g., gefitinib). For example:

| Compound | IC₅₀ (μM) HepG2 | IC₅₀ (μM) PC-3 |

|---|---|---|

| Target Compound | 9.90 ± 1.13 | 10.70 ± 0.78 |

| Gefitinib | 23.33 ± 4.14 | 12.02 ± 5.39 |

Q. How to design structure-activity relationship (SAR) studies for anti-inflammatory activity?

Methodological Answer:

- Modification Sites : Vary substituents on the thiolan or acetohydrazide moiety. For example:

- Activity Metrics : Measure % inhibition of carrageenan-induced paw edema at 5h (target: ≥70% vs. celecoxib at 75%) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.